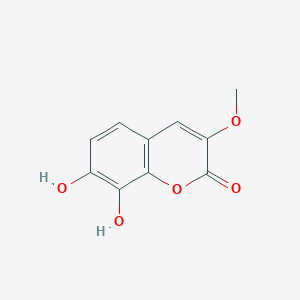

7,8-Dihydroxy-3-methoxy-2H-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8O5 |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

7,8-dihydroxy-3-methoxychromen-2-one |

InChI |

InChI=1S/C10H8O5/c1-14-7-4-5-2-3-6(11)8(12)9(5)15-10(7)13/h2-4,11-12H,1H3 |

InChI Key |

PAZMHDIDDBCEEJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C(C=C2)O)O)OC1=O |

Origin of Product |

United States |

Natural Biogenesis and Isolation of 7,8 Dihydroxy 3 Methoxy 2h Chromen 2 One

The natural world is the primary source of 7,8-Dihydroxy-3-methoxy-2H-chromen-2-one, where it is synthesized by plants as a secondary metabolite. Its presence has been documented in a variety of plant species, highlighting its role in plant physiology and defense mechanisms.

Occurrence in Plant Kingdoms and Specific Botanical Sources

This coumarin (B35378) derivative, more commonly known in scientific literature as Fraxetin (B1674051) , is not ubiquitously distributed throughout the plant kingdom but has been identified in several specific botanical sources. Its presence is notably documented in the ash tree, Fraxinus rhynchophylla, and it can also be found in the seeds of Datura stramonium. wikipedia.org Further research has identified Fraxetin in other plants such as Salsola laricifolia and Aesculus turbinata. nih.gov It is often found in the form of its glucoside, Fraxin (B1674053), which upon hydrolysis yields Fraxetin. wikipedia.org

While the initial query included the Rutaceae and Apiaceae families, current scientific literature more strongly associates Fraxetin with the Oleaceae family, to which the Fraxinus genus belongs. researchgate.net Its occurrence has also been noted in the model plant Arabidopsis thaliana. nih.gov

Table 1: Botanical Sources of this compound (Fraxetin)

| Plant Species | Family | Plant Part(s) |

| Fraxinus rhynchophylla | Oleaceae | Bark (Cortex Fraxini) researchgate.netselleckchem.com |

| Datura stramonium | Solanaceae | Seeds wikipedia.org |

| Salsola laricifolia | Amaranthaceae | Not specified nih.gov |

| Aesculus turbinata | Sapindaceae | Not specified nih.gov |

| Arabidopsis thaliana | Brassicaceae | Not specified nih.gov |

| Pistacia chinensis | Anacardiaceae | Not specified nih.gov |

| Morinda citrifolia (Noni) | Rubiaceae | Not specified nih.gov |

Distribution Patterns Across Plant Families

The distribution of this compound (Fraxetin) appears to be concentrated in certain plant families, with a significant presence in the Oleaceae family, particularly within the Fraxinus (ash) genus. researchgate.net Its isolation from species in the Solanaceae, Amaranthaceae, Sapindaceae, Brassicaceae, Anacardiaceae, and Rubiaceae families indicates a broader, though less concentrated, distribution. wikipedia.orgnih.govnih.govnih.gov While coumarins, in general, are common in the Rutaceae and Apiaceae families, the specific presence of Fraxetin in these families is not as well-documented in the currently available research.

Biosynthetic Pathways Leading to this compound and Related Metabolites

The biosynthesis of coumarins, including this compound (Fraxetin), originates from the shikimic acid pathway . This fundamental metabolic pathway in plants and microorganisms is responsible for the production of aromatic amino acids, which serve as precursors for a vast array of secondary metabolites.

The journey to Fraxetin begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. Further hydroxylation and subsequent ortho-hydroxylation of the cinnamic acid derivative are critical steps. The resulting molecule then undergoes a trans/cis isomerization of the side chain, followed by lactonization to form the characteristic coumarin ring structure.

In the specific case of Fraxetin biosynthesis in Arabidopsis thaliana, research has pointed to the involvement of specific enzymes in the conversion of ferulic acid, a derivative of p-coumaric acid. The enzymes AtCOSY and AtS8H have been identified as key players in this transformation, leading to the formation of Fraxetin. researchgate.net The final steps in the biosynthesis involve specific hydroxylation and O-methylation reactions on the coumarin scaffold to yield the 7,8-dihydroxy and 3-methoxy substitutions, respectively.

Isolation Techniques and Methodological Considerations for Natural Coumarins

The extraction and purification of this compound (Fraxetin) and other natural coumarins from plant material involve a series of laboratory techniques that leverage the physicochemical properties of these compounds.

A common initial step is solvent extraction , where the plant material is treated with a solvent to dissolve the desired compounds. The choice of solvent is crucial and often depends on the polarity of the target coumarin. For coumarins, solvents like methanol, ethanol, chloroform, and ethyl acetate (B1210297) are frequently employed. nih.gov

Following initial extraction, the crude extract contains a mixture of various phytochemicals. To isolate the specific coumarin, chromatographic techniques are indispensable. Column chromatography is a widely used method for the separation of compounds from a mixture. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Different compounds travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. researchgate.net

Thin-layer chromatography (TLC) is another valuable chromatographic technique often used to monitor the separation process and to identify the fractions containing the desired compound. researchgate.net

A significant consideration for the isolation of Fraxetin is its common occurrence as the glucoside Fraxin . wikipedia.org In such cases, an acid hydrolysis step is necessary to cleave the glycosidic bond and liberate the aglycone, Fraxetin. This is often achieved by heating the extract with a dilute acid, such as sulfuric acid. drugfuture.com

The final step in the isolation process is typically crystallization , which is used to obtain the purified compound in a solid, crystalline form. The choice of solvent for crystallization is critical to obtaining high-purity crystals. researchgate.net

Table 2: Summary of Isolation Techniques for Natural Coumarins

| Technique | Purpose | Key Considerations |

| Solvent Extraction | To dissolve coumarins from plant material. | Choice of solvent based on polarity (e.g., methanol, ethanol, ethyl acetate). nih.gov |

| Acid Hydrolysis | To cleave glycosidic bonds (e.g., from Fraxin to Fraxetin). | Use of dilute acids like H₂SO₄. drugfuture.com |

| Column Chromatography | To separate individual compounds from the crude extract. | Selection of appropriate stationary (e.g., silica gel) and mobile phases. researchgate.net |

| Thin-Layer Chromatography (TLC) | To monitor separation and identify fractions. | Choice of eluent system for optimal spot separation. researchgate.net |

| Crystallization | To obtain the purified compound in solid form. | Selection of a suitable solvent for crystal formation. researchgate.net |

Synthetic Methodologies for 7,8 Dihydroxy 3 Methoxy 2h Chromen 2 One and Its Analogs

Classical Synthetic Approaches to the Chromen-2-one Core

The foundational framework of 7,8-dihydroxy-3-methoxy-2H-chromen-2-one is the chromen-2-one, or coumarin (B35378), nucleus. Over the years, several classical name reactions have been developed and refined for the synthesis of this core structure. These methods typically involve the condensation of a phenol (B47542) with a carbonyl compound. nih.govorganic-chemistry.orgchemmethod.com

Pechmann Condensation and its Modifications

The Pechmann condensation is a cornerstone in coumarin synthesis, involving the acid-catalyzed reaction of a phenol with a β-ketoester. nih.govwikipedia.org This reaction is versatile and has been widely employed for the synthesis of various coumarin derivatives. jk-sci.comnumberanalytics.com The mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the phenol ring, and subsequent dehydration to form the pyrone ring. wikipedia.org

The reaction conditions for the Pechmann condensation can be tailored based on the reactivity of the phenol. While simple phenols may require harsh conditions with strong acids like sulfuric acid or aluminum chloride, highly activated phenols, such as resorcinol, can undergo the reaction under much milder conditions. wikipedia.orgjk-sci.com A variety of catalysts have been explored to improve the efficiency and environmental footprint of this reaction, including solid acid catalysts like nano-crystalline sulfated-zirconia and titanium tetrachloride under solvent-free conditions. jk-sci.com

Table 1: Examples of Catalysts Used in Pechmann Condensation

| Catalyst | Reactants | Conditions | Yield | Reference |

| Sulfuric Acid | Phenol, β-ketoester | Heat | Variable | nih.gov |

| Aluminum Chloride | Phenol, β-ketoester | - | Variable | nih.gov |

| TiCl₄ | Phenol, β-ketoester | Solvent-free | Good | jk-sci.com |

| Nano-crystalline sulfated-zirconia | Resorcinol, Ethyl acetoacetate (B1235776) | - | High | jk-sci.com |

| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Phloroglucinol, Ethyl acetoacetate | 110 °C, Solvent-free | 88% | nih.gov |

Knoevenagel Condensation Strategies

The Knoevenagel condensation provides another powerful route to coumarins, particularly for the synthesis of 3-substituted derivatives. chemmethod.com This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or malononitrile, typically in the presence of a basic catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. bhu.ac.innih.gov The reaction proceeds via a nucleophilic addition of the active methylene compound to the aldehyde, followed by an intramolecular cyclization and elimination of water to form the coumarin ring. organic-chemistry.org

This method is particularly advantageous for introducing substituents at the 3-position of the coumarin nucleus. For instance, the condensation of salicylaldehydes with ethyl acetoacetate can yield 3-acetylcoumarin. connectjournals.com The use of microwave irradiation and various catalysts, including environmentally benign options like agro-waste extracts, has been shown to accelerate the reaction and improve yields. nih.govacgpubs.org

Table 2: Catalysts and Conditions for Knoevenagel Condensation in Coumarin Synthesis

| Catalyst | Reactants | Conditions | Product | Reference |

| Piperidine | Salicylaldehyde (B1680747), Diethyl malonate | Ethanol, Reflux | Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | nih.gov |

| Piperidine | 2-hydroxy benzaldehyde, Ethyl acetoacetate | Ethanol, Room Temp | 3-acetyl-2H-chromene-2-one | nih.gov |

| Phenyliododiacetate (PIDA) | Salicylaldehydes, α-substituted ethylacetates | Ethanol, 35–40 °C | Coumarin derivatives | nih.gov |

| Amino-bifunctional frameworks | Benzaldehyde, Malononitrile | Ethanol, Room Temp | α, β–unsaturated ketones | nih.gov |

| Agro-waste extract | Aromatic aldehydes, Malononitrile | Room Temp | Benzylidene derivatives | acgpubs.org |

Perkin and Reformatsky Reactions in Chromen-2-one Synthesis

The Perkin reaction is another classical method for coumarin synthesis, involving the condensation of an o-hydroxybenzaldehyde with an acid anhydride (B1165640) and its corresponding sodium salt. connectjournals.com This reaction typically requires heating and proceeds through the formation of an intermediate o-hydroxycinnamic acid, which then undergoes lactonization.

The Reformatsky reaction, while less common for unsubstituted coumarins, can be employed for the synthesis of certain derivatives. This reaction involves the treatment of a carbonyl compound with an α-haloester in the presence of zinc metal.

Directed Synthesis of the this compound Scaffold

The synthesis of the specifically substituted this compound requires a more targeted approach to ensure the correct placement of the functional groups. While a direct, one-pot synthesis of this exact molecule is not prominently documented, strategies can be devised based on the synthesis of closely related analogs, such as fraxetin (B1674051) (7,8-dihydroxy-6-methoxycoumarin). nih.govwikipedia.org

Precursor Selection and Strategic Functionalization

A logical starting point for the synthesis of a 7,8-dihydroxycoumarin is a benzene (B151609) ring already possessing three adjacent hydroxyl groups. Pyrogallol (B1678534) (1,2,3-trihydroxybenzene) or its derivatives are therefore key precursors. wikipedia.org For instance, 2,3,4-trihydroxybenzaldehyde (B138039), which can be synthesized from pyrogallol, serves as a valuable intermediate. google.comresearchgate.net

The introduction of the 3-methoxy group can be envisioned through several strategies. One approach is the Pechmann condensation of a pyrogallol derivative with a β-ketoester bearing a methoxy (B1213986) group at the α-position. Another potential route is the Knoevenagel condensation of 2,3,4-trihydroxybenzaldehyde with a methoxy-substituted active methylene compound, such as methoxyacetonitrile (B46674) or a methoxy malonic ester derivative. nih.gov

The synthesis of 3-arylcoumarins often involves the condensation of a salicylaldehyde with a phenylacetic acid. nih.gov This suggests that a similar condensation with methoxyacetic acid could potentially yield the desired 3-methoxy substituent.

Cyclization and Demethylation Reactions

Once the appropriate precursors are assembled, the crucial step is the cyclization to form the chromen-2-one ring. In the context of the Pechmann or Knoevenagel condensations, this cyclization is an integral part of the reaction mechanism. chemmethod.comwikipedia.org

In cases where the hydroxyl groups are protected during the synthesis, a final deprotection step is necessary. For example, if methoxy groups are used as protecting groups for the phenolic hydroxyls, a demethylation reaction would be required to yield the final dihydroxy product. The synthesis of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone (B14566708) has been achieved through the demethylation of its methoxy-substituted precursor. researchgate.net Similarly, the biosynthesis of fraxetin involves the hydroxylation of scopoletin, which is a demethylation product of scoparone, highlighting that such transformations are feasible. The selective demethylation of polymethoxy coumarins can be a challenging yet crucial step in achieving the desired substitution pattern.

Advanced Synthetic Techniques for Analog Derivatization

Advanced synthetic strategies are crucial for creating a library of this compound analogs with diverse functionalities. These techniques enable the introduction of various substituents and the construction of complex molecular architectures, which are essential for structure-activity relationship studies.

The derivatization of the coumarin scaffold is a key strategy for modifying its biological and physicochemical properties. The introduction of different functional groups can be achieved through various synthetic methods.

For instance, the Pechmann condensation is a classic method for synthesizing coumarins, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. youtube.com This method can be adapted to introduce substituents by using appropriately substituted starting materials. For example, the synthesis of 4-substituted 7,8-dihydroxycoumarins can be achieved through the acid-catalyzed Pechmann condensation of 1,2,3-benzenetriol derivatives with corresponding β-ketoesters. nih.gov

Alkylation and arylation at various positions of the coumarin ring are common modifications. Methylation of hydroxyl groups, for instance, can be carried out using methyl iodide (CH₃I) in the presence of a base like sodium carbonate (Na₂CO₃) or sodium hydride (NaH). nih.gov

The introduction of more complex moieties, such as nitrogen-containing groups, can be accomplished through reactions like the Mannich reaction. nih.gov Furthermore, esterification of hydroxyl groups on the coumarin ring with various acyl chlorides allows for the introduction of a wide range of ester functionalities, which can influence the compound's lipophilicity and biological activity. nih.gov

A novel approach for synthesizing a 5,8-dimethoxy derivative of esculetin (B1671247) (6,7-dihydroxy-2H-chromen-2-one) involves the selective cleavage of a methylene bridge in a naturally occurring coumarin, sabandin. mdpi.comresearchgate.net This method utilizes lead tetraacetate for the acetoxylation of the methylenedioxy group, followed by acid hydrolysis to yield the dihydroxy product. mdpi.comresearchgate.net

Here is an interactive table summarizing some examples of substituent introduction on the coumarin core:

| Starting Material | Reagents and Conditions | Product | Reference |

| 1,2,3-Benzenetriol derivative | β-ketoester, HClO₄, rt | 4-Substituted 7,8-dihydroxycoumarin | nih.gov |

| 6,7-Dihydroxycoumarin derivative | CH₃I, Na₂CO₃, DMF, 25°C | Methylated 6,7-dihydroxycoumarin | nih.gov |

| 7-Hydroxycoumarin derivative | Acyl chloride, 4-DMAP, Et₃N, CH₂Cl₂ | 7-Acyloxycoumarin derivative | nih.gov |

| Sabandin (a methylenedioxy coumarin) | Pb(OAc)₄, then HCl-i-PrOH | 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one | mdpi.comresearchgate.net |

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgsscdt.orgbenthamdirect.com This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often allowing for the use of environmentally benign solvents like water. sscdt.orgbenthamdirect.com

Several MCRs have been developed for the synthesis of coumarin derivatives. For example, a three-component, one-pot synthesis of benzo[c]coumarin derivatives has been reported from salicylaldehydes, malononitrile, and ethyl acetoacetate, using magnesium oxide (MgO) as a catalyst under solvent-free conditions. nih.gov Another example is the microwave-assisted multicomponent reaction of 4-hydroxycoumarin, aldehydes, and aromatic amines in water, catalyzed by bismuth triflate, to produce coumarin-fused dihydroquinolines. rsc.org

Chemodivergent synthesis refers to the ability to generate different products from a common set of starting materials by simply changing the reaction conditions. This strategy is highly efficient for creating structural diversity. For instance, the reaction of 4-hydroxycoumarin, aldehydes, and aromatic amines can yield coumarin-fused dihydroquinolines under microwave irradiation in water, while under solvent-free conventional heating, the corresponding coumarin-fused quinolines are formed. rsc.org

The following table provides examples of multi-component reactions for the synthesis of coumarin derivatives:

| Reactants | Catalyst/Conditions | Product | Reference |

| Salicylaldehydes, malononitrile, ethyl acetoacetate | MgO, grinding, room temperature | 5-Amino-6-cyano-3-hydroxybenzo[c]coumarin derivatives | nih.gov |

| 4-Hydroxycoumarin, aldehydes, aromatic amines | Bismuth triflate, microwave, water | Coumarin-fused dihydroquinolines | rsc.org |

| 4-Hydroxycoumarin, aldehydes, aromatic amines | Solvent-free, conventional heating | Coumarin-fused quinolines | rsc.org |

| 4-Hydroxycoumarin, two molecules of acetone, amine | Base-catalyzed | Pyrano[2,3-c]coumarins | rsc.org |

Catalysis plays a pivotal role in the synthesis of coumarins, offering milder reaction conditions, higher yields, and improved selectivity. Both acid and base catalysts are commonly employed in traditional coumarin syntheses like the Pechmann, Knoevenagel, and Perkin reactions. youtube.comnih.govyoutube.com

In recent years, the use of transition metal catalysts and organocatalysts has gained prominence. For example, bismuth triflate has been used as a catalyst in the multicomponent synthesis of coumarin-fused heterocycles. rsc.org Deep eutectic solvents (DES), which can act as both the solvent and the catalyst, have also been utilized in the green synthesis of coumarin derivatives via Knoevenagel condensation. nih.gov

Furthermore, enzymatic catalysis offers a green and highly selective alternative for the synthesis of coumarin derivatives. However, the application of catalytic approaches specifically for the synthesis of this compound is an area that warrants further exploration.

Transition metal catalysis, particularly with copper, has been explored for the asymmetric synthesis of related chiral molecules. acs.org While not directly applied to this compound, these advanced catalytic methods hold potential for the future development of novel synthetic routes to its chiral analogs.

Structure Activity Relationship Sar Studies of 7,8 Dihydroxy 3 Methoxy 2h Chromen 2 One and Its Analogs

Impact of Hydroxyl Group Position and Number on Biological Potency

The presence and location of hydroxyl (-OH) groups on the coumarin (B35378) ring are critical determinants of biological activity, particularly for antioxidant and anticancer effects. The ortho-dihydroxy configuration, as seen in 7,8-dihydroxycoumarin (daphnetin) and its derivatives, is especially significant. This arrangement, often referred to as a catechol group, is a key structural feature for potent biological action.

Research has consistently shown that the catechol moiety is crucial for the Mcl-1 inhibitory activity of coumarins, which is a target for cancer therapy. nih.gov A comparison between coumarins with different hydroxylation patterns demonstrates the superiority of the ortho-dihydroxy arrangement. For instance, both 6,7-dihydroxycoumarin (esculetin) and 7,8-dihydroxycoumarin (daphnetin) are significantly more potent as Mcl-1 inhibitors than their non-hydroxylated or monohydroxylated counterparts. nih.gov The antioxidant capacity of these compounds is also strongly linked to the number and position of hydroxyl groups, which contribute to free radical scavenging. mdpi.com Studies indicate that the ortho-dihydroxy site appears to be the most important feature for scavenging reactive oxygen and nitrogen species.

The biological activities of various hydroxycoumarin derivatives are summarized in the table below, highlighting the importance of the hydroxylation pattern.

Table 1: Biological Activity of Various Hydroxycoumarin Derivatives

| Compound Name | Substitution | Biological Activity | Key Findings |

|---|---|---|---|

| Daphnetin | 7,8-dihydroxy | Potent protein kinase inhibitor (EGFR, PKA, PKC). medchemexpress.com | The 7,8-dihydroxy (catechol) moiety is crucial for activity. |

| Esculetin (B1671247) | 6,7-dihydroxy | Mcl-1 inhibitor. | Shows significant inhibitory activity, highlighting the importance of the catechol group. nih.gov |

| 7-Hydroxycoumarin | 7-hydroxy | Base for various biologically active derivatives. researchgate.net | Serves as a scaffold; further substitution is needed to enhance potency. |

| 4-Hydroxycoumarin | 4-hydroxy | Core structure for anticoagulant drugs. | The 4-hydroxy group is key for this class of activity. |

Role of Methoxy (B1213986) Substituents in Modulating Activity

Methoxy (-OCH₃) groups play a significant role in fine-tuning the biological activity of dihydroxycoumarins. The introduction of a methoxy group at the C-3 position, as in the title compound, or at other positions on the benzopyrone ring can modulate properties such as solubility, lipophilicity, and interaction with biological targets.

A key finding in SAR studies is that the methylation of the hydroxyl groups in the catechol moiety significantly reduces biological potency. For example, when the hydroxyl groups of 6,7-dihydroxycoumarin were blocked by methylation, the resulting dimethoxy compound showed a drastic decrease in Mcl-1 inhibitory activity. nih.gov This suggests that the free hydroxyls are essential for binding to the target protein, likely through hydrogen bond formation.

However, the strategic placement of other methoxy groups can be beneficial. For instance, 7,8-dihydroxy-6-methoxycoumarin (fraxetin) has been noted for its biological effects, indicating that an additional methoxy group alongside the catechol can be compatible with or even enhance activity in certain contexts. mdpi.com The synthesis of compounds like 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one further underscores the exploration of polymethoxylated dihydroxycoumarins for novel therapeutic applications. mdpi.comresearchgate.net

Influence of Substituents at Position 3 and 4 of the Chromen-2-one Core

Substitutions at the C-3 and C-4 positions of the pyrone ring have a profound impact on the biological profile of coumarins. These positions are common sites for modification to alter potency, selectivity, and pharmacokinetic properties.

At the C-4 position, the nature of the substituent is critical. The introduction of a hydrophobic, electron-withdrawing group, such as a trifluoromethyl (-CF₃) group, at the C-4 position of 6,7-dihydroxycoumarin was found to significantly enhance Mcl-1 inhibitory capacity. nih.gov Conversely, placing a hydrophilic group in this position was detrimental to the inhibitory potency. nih.gov Other substitutions at C-4, including methyl (-CH₃) and phenyl (-C₆H₅) groups, have also been extensively studied, leading to derivatives with potent antioxidant and anticancer activities. mdpi.com

At the C-3 position, a variety of substituents have been introduced to create novel bioactive agents. The presence of a carboxylic acid group or its amide derivatives at C-3 can lead to compounds with significant anticancer activity. mdpi.com For instance, coumarin-3-carboxamides have been found to be potent against various cancer cell lines. mdpi.com Other modifications at this position, such as the introduction of alkyl groups or linkages to other heterocyclic systems, are also common strategies in the development of new coumarin-based therapeutic agents. frontiersin.org

Table 2: Influence of C-4 Substituents on the Anticancer Activity of Dihydroxycoumarin Analogs

| Base Scaffold | C-4 Substituent | Target Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 6,7-dihydroxycoumarin | -H | A549 | 10.6 µM | nih.gov |

| 6,7-dihydroxycoumarin | -CH₃ | A549 | 5.23 µM | nih.gov |

| 6,7-dihydroxycoumarin | -CF₃ | A549 | 1.21 µM | nih.gov |

| 7,8-dihydroxycoumarin | -CH₃ | - | - | mdpi.com |

| 7,8-dihydroxycoumarin | -C₆H₅ | - | - | mdpi.com |

| 7,8-dihydroxycoumarin | -CF₃ | - | - | mdpi.com |

Stereochemical Considerations and Enantiomeric Effects on Activity

The core structure of 7,8-dihydroxy-3-methoxy-2H-chromen-2-one is planar and achiral. Therefore, stereochemical considerations only become relevant upon the introduction of a chiral center, typically through substitution at the C-3 or C-4 position with a group containing a stereocenter.

While the principles of stereochemistry are fundamental in medicinal chemistry, with different enantiomers of a chiral drug often exhibiting vastly different pharmacological and toxicological profiles, specific studies focusing on the enantiomeric effects of chiral derivatives of this compound are not extensively detailed in the reviewed literature. However, it is a well-established concept that for any chiral coumarin derivative, the spatial arrangement of substituents would be critical for its interaction with chiral biological targets like enzymes and receptors. The development of stereoselective syntheses and the separation of enantiomers are crucial steps in the drug discovery pipeline for any chiral coumarin candidate to fully characterize its therapeutic potential and safety.

Strategic Derivatization for Enhanced or Selective Activities

To improve the therapeutic index and target specificity of coumarins, medicinal chemists often employ strategic derivatization, such as creating hybrid molecules or incorporating specific functional moieties.

Hybrids with Other Heterocyclic Systems (e.g., Benzimidazole (B57391), Pyridine, Quinoline)

Molecular hybridization, which involves combining the coumarin scaffold with other pharmacologically active heterocyclic rings, is a powerful strategy to develop novel agents with enhanced or synergistic activities. japsonline.com

Benzimidazole Hybrids: The fusion of a coumarin ring with a benzimidazole moiety has yielded hybrids with potent anticancer and antimicrobial properties. These hybrids can be designed with the two heterocyclic systems directly linked or connected via various spacers, with substitutions on both rings fine-tuning the activity. nih.gov

Pyridine Hybrids: Coumarin-pyridine hybrids have been synthesized and evaluated for a range of biological activities, including anticancer and anti-osteoporotic effects. These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells and stimulate osteoblast differentiation. nih.gov

Quinoline (B57606) Hybrids: The combination of coumarin and quinoline scaffolds has led to the development of potent anticancer agents. These hybrids often exhibit significant cytotoxicity against various human cancer cell lines. nih.gov

Incorporation of Crown Ether Moieties

A more specialized derivatization strategy involves the incorporation of crown ether moieties into the coumarin structure. Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. By attaching a crown ether ring to the dihydroxy functionality of a coumarin, it is possible to create a new class of compounds with unique ionophoric and biological properties.

The synthesis of such hybrids has been reported, where a 7,8-dihydroxycoumarin derivative reacts with polyethylene (B3416737) glycol ditosylates of varying lengths to form medchemexpress.comcrown-4, mdpi.comcrown-5, and researchgate.netcrown-6 chromenone derivatives. researchgate.net This strategic derivatization opens up possibilities for developing novel sensors or modulators of ion channels and transporters, adding a distinct functional dimension to the coumarin scaffold.

Lipophilic and Hydrophilic Modifications in the Structure-Activity Relationship of this compound and its Analogs

The balance between lipophilic (fat-loving) and hydrophilic (water-loving) properties of a molecule, often referred to as its amphipathicity, is a critical determinant of its biological activity. In the context of this compound and its analogs, modifications that alter this balance can significantly impact how these compounds interact with biological systems, including their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their ability to reach and bind to specific molecular targets.

Impact of Hydrophilic Modifications

The hydroxyl (-OH) groups at the C-7 and C-8 positions of the coumarin scaffold are key contributors to the hydrophilicity of this compound. These groups can act as hydrogen bond donors, a property that often plays a crucial role in the interaction with biological targets. nih.gov

Research on various coumarin derivatives has demonstrated that the presence and number of phenolic hydroxyl groups are significant for certain biological activities, such as antioxidant and antitumor effects. nih.gov For instance, the antiradical activity of natural coumarins has been shown to decline significantly when their phenolic hydroxyl groups are modified, indicating the importance of these hydrophilic moieties for this particular function. nih.gov

However, increasing hydrophilicity is not always beneficial for all biological activities. For example, studies have suggested that the presence of phenolic hydroxyl groups may lead to lower antimicrobial activity. nih.gov This could be attributed to a decrease in the molecule's ability to permeate the lipid-rich cell membranes of microorganisms.

Impact of Lipophilic Modifications

Conversely, increasing the lipophilicity of coumarin analogs can enhance their biological activity in specific contexts. This is often achieved by introducing nonpolar functional groups or by masking hydrophilic moieties like hydroxyl groups.

Structure-activity relationship (SAR) studies on coumarin derivatives have explored the introduction of various lipophilic substituents at different positions of the coumarin core to modulate their activity. universiteitleiden.nl For instance, substituting the C-3 position with lipophilic groups has been a strategy to improve the affinity and selectivity of coumarin derivatives for certain receptors. universiteitleiden.nl The introduction of bulky and lipophilic alkyl chains at the C-7 position has also been shown to influence the biological activity profile. researchgate.net

In the development of inhibitors for specific biological targets, such as the anti-apoptotic protein Mcl-1, the introduction of a hydrophobic, electron-withdrawing group at the C-4 position of a dihydroxycoumarin scaffold was found to enhance inhibitory capacity. nih.gov Conversely, a hydrophilic group at the same position was detrimental to the inhibitory potency. nih.gov

The tables below summarize the effects of various hydrophilic and lipophilic modifications on the biological activities of coumarin analogs, based on findings from several research studies.

Table 1: Effect of Hydrophilic Modifications on Coumarin Analogs

| Modification | Position | Effect on Physicochemical Properties | Impact on Biological Activity | Reference |

| Presence of Phenolic Hydroxyl Groups | C-7, C-8 | Increased Hydrophilicity, Hydrogen-bond donor capability | Important for antiradical and antitumor activities; May decrease antimicrobial activity | nih.gov |

| Introduction of Hydrophilic Group | C-4 | Increased Hydrophilicity | Unbeneficial for Mcl-1 inhibitory potency | nih.gov |

Table 2: Effect of Lipophilic Modifications on Coumarin Analogs

| Modification | Position | Effect on Physicochemical Properties | Impact on Biological Activity | Reference |

| Etherification of Hydroxyl Group | C-7, C-8 | Increased Lipophilicity | Enhanced antimicrobial activity due to increased permeation | nih.gov |

| Introduction of Lipophilic Substituents (e.g., benzyl, alkyl) | C-3 | Increased Lipophilicity | Improved affinity and selectivity for certain receptors | universiteitleiden.nl |

| Introduction of Bulky Alkyl Moieties | C-7 | Increased Lipophilicity | Influences GPR55 affinity and can introduce cannabinoid receptor agonism | researchgate.net |

| Introduction of Hydrophobic, Electron-withdrawing Group | C-4 | Increased Lipophilicity | Enhanced Mcl-1 inhibitory capacity | nih.gov |

Computational and Chemoinformatics Approaches in 7,8 Dihydroxy 3 Methoxy 2h Chromen 2 One Research

In Silico Screening and Virtual Ligand Design

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific drug target. This virtual approach is a cost-effective and time-efficient alternative to traditional high-throughput screening. Virtual ligand design, a related process, focuses on creating novel molecules or modifying existing ones to improve their binding affinity and selectivity for a target.

For coumarin (B35378) derivatives, these strategies have been employed to design new potential therapeutic agents. For example, researchers have designed and synthesized series of hydroxycoumarin derivatives to target specific receptors, such as the 5-HT1A serotonin (B10506) receptor. mdpi.com This process often involves creating a library of virtual compounds by making systematic chemical modifications to a core scaffold, like the coumarin nucleus, and then computationally evaluating their potential to interact with the target protein. mdpi.com The versatility of the coumarin structure, which allows for chemical substitutions at various positions, makes it an excellent candidate for such design and discovery efforts. nih.gov

Molecular Docking Simulations for Target Identification and Binding Modes

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (ligand) when bound to another (the receptor, typically a protein). nih.govresearchgate.net This method helps in understanding how the ligand fits into the binding site of the target and is crucial for structure-based drug design. nih.gov

In the context of coumarin research, docking studies are frequently performed to identify potential protein targets and to analyze the binding interactions. For instance, a study on 7-hydroxy-6-methoxy-2H-chromen-2-one (Scopoletin), a structural isomer of the title compound, used molecular docking to investigate its inhibitory activity against the lipoxygenase (LOX) enzyme, a target for anti-inflammatory drugs. nih.gov The simulation revealed significant molecular interactions between the compound and the enzyme, suggesting its potential as a lead for developing new anti-inflammatory agents. nih.gov Such studies are foundational for validating the traditional uses of medicinal plants containing these compounds and for guiding further optimization. nih.gov

A key output of molecular docking is the detailed prediction of interactions between the ligand and the amino acid residues within the protein's binding site. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex. Docking programs also calculate a "docking score" or estimate the binding affinity (often expressed as binding energy), which helps to rank potential drug candidates. jocpr.com

A study on novel coumarin derivatives targeting the cyclooxygenase-2 (COX-2) enzyme provides a clear example of this application. The docking results showed that the coumarin compounds positioned themselves in the enzyme's active site similarly to the known inhibitor celecoxib. jocpr.com Specific interactions were identified, such as strong hydrogen bonds between the oxygen atom of the coumarin ring and the amino acid residues Arg 499 and Tyr 371. jocpr.com The binding site was further characterized as a hydrophobic pocket, highlighting the importance of hydrophobic interactions for binding. jocpr.com

Table 1: Example of Molecular Docking Data for Coumarin Derivatives

| Compound/Derivative | Target Protein | Predicted Binding Affinity/Score | Key Interacting Residues |

|---|---|---|---|

| 7-hydroxy-6-methoxy-2H-chromen-2-one | Lipoxygenase (LOX) | Not specified | Not specified in abstract nih.gov |

| 4-methyl coumarin derivatives | Cyclooxygenase-2 (COX-2) | Good correlation with celecoxib | Arg 499, Tyr 371, Ala 502, Leu 345 jocpr.com |

This table is illustrative and compiles data from studies on different coumarin derivatives to show typical outputs of docking and activity studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sciensage.info By identifying the physicochemical properties (descriptors) that influence activity, QSAR models can predict the activity of new, untested compounds. This approach is widely used in the research and development of coumarins as potential drugs. researchgate.net

QSAR studies on coumarin-based compounds have been conducted to explore their potential as anticancer agents. In one such study, a set of known coumarin molecules was used as a training set to build a QSAR model, which was then used to predict the biological activities of newly designed molecules. sciensage.info

To build a QSAR model, various molecular descriptors are calculated for each compound in a dataset. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, most commonly multiple linear regression (MLR), are then used to create an equation that correlates these descriptors with the observed biological activity. sciensage.info

For example, a regression analysis for a series of coumarin-based molecules might yield an equation like the one shown below, where 'Y' represents the biological activity and 'C1', 'C10', etc., represent different calculated molecular descriptors. sciensage.info

Table 2: Example of a QSAR Regression Model Equation

| Model Type | Sample Equation |

|---|---|

| Multiple Linear Regression | Y = 1326.1385 - 0.1755C1 + 4.5327C10 + 0.7101C11 - 347.0208C12 - 0.4903C14 + 18.8875C23 |

This equation is an example taken from a QSAR study on coumarin-based molecules and serves to illustrate the format of a statistical model for activity prediction. sciensage.info

Three-dimensional QSAR (3D-QSAR) is an advanced form of QSAR that considers the three-dimensional properties of molecules. nih.gov This method requires the 3D alignment of the molecules in a dataset, which is a critical step for the quality of the resulting model. nih.govscispace.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize the regions in 3D space where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for biological activity. This information provides intuitive guidance for designing more potent compounds. mdpi.com

A 3D-QSAR model's predictive power is assessed by several statistical parameters. The squared correlation coefficient (R²) indicates how well the model fits the training data, while the leave-one-out cross-validated correlation coefficient (Q²) measures its internal predictive ability. A high Q² value (typically > 0.5) is essential for a reliable model. mdpi.com

Table 3: Typical Statistical Parameters for a 3D-QSAR Model

| Parameter | Description | Typical Value |

|---|---|---|

| q² (or Q²) | Cross-validated correlation coefficient; measures predictive ability. | > 0.5 mdpi.com |

| r² (or R²) | Non-cross-validated correlation coefficient; measures model fit. | Close to 1.0 mdpi.com |

| SEE | Standard Error of Estimate; measures the model's precision. | Low value desired mdpi.com |

| F-test value | F-statistic; indicates the statistical significance of the model. | High value desired mdpi.com |

This table presents common statistical metrics used to validate 3D-QSAR models, based on information from computational studies. mdpi.com

Pharmacophore Modeling and Lead Optimization Strategies

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. nih.govnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged centers. nih.gov

Pharmacophore models are powerful tools for virtual screening and lead optimization. Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large compound databases to find molecules that match the required features. nih.govnih.gov This approach is highly effective for identifying novel scaffolds or hits from natural product libraries. nih.gov For lead optimization, pharmacophore models guide the modification of a known active compound to enhance its interaction with the target, thereby improving its potency and selectivity.

Chemical Space Exploration for Novel 7,8-Dihydroxy-3-methoxy-2H-chromen-2-one Derivatives

The exploration of chemical space around the this compound scaffold is a critical step in the discovery of novel derivatives with potentially enhanced biological activities and improved pharmacokinetic profiles. This process leverages computational and chemoinformatic tools to systematically design, generate, and evaluate a vast number of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

The core principle of chemical space exploration is to systematically modify the parent structure of this compound at specific, synthetically accessible positions. This generates a virtual library of derivatives. For this particular scaffold, key positions for modification include the hydroxyl groups at C7 and C8, the methoxy (B1213986) group at C3, and potentially the aromatic ring protons. By introducing a variety of substituents at these positions, a diverse chemical library can be created.

Virtual Library Generation:

The initial step involves defining the points of variation on the core scaffold and selecting a range of substituents or chemical fragments to be attached at these points. This process is often guided by known structure-activity relationships (SAR) of coumarin derivatives and the desire to explore diverse chemical properties. mdpi.comnih.gov

Table 1: Illustrative Virtual Library Design for this compound Derivatives

| Scaffold Position | R1 (at C7-OH) | R2 (at C8-OH) | R3 (at C3-O-CH3) | Number of Derivatives Generated |

| Hydrogen | Hydrogen | Methyl | 1 | |

| Methyl | Hydrogen | Methyl | 1 | |

| Ethyl | Hydrogen | Methyl | 1 | |

| Propyl | Hydrogen | Methyl | 1 | |

| Acetyl | Acetyl | Methyl | 1 | |

| Benzyl | Benzyl | Methyl | 1 | |

| Phenyl | Phenyl | Methyl | 1 | |

| Hydrogen | Methyl | Ethyl | 1 | |

| Methyl | Methyl | Ethyl | 1 | |

| Ethyl | Methyl | Ethyl | 1 |

This table is for illustrative purposes to demonstrate the concept of a virtual combinatorial library. The substituents are chosen to represent a range of alkyl and aryl groups that could be used to explore the chemical space.

Chemoinformatic Analysis and Property Prediction:

Once the virtual library is generated, a suite of chemoinformatic tools is employed to predict the physicochemical and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of each derivative. jocpr.com This in silico screening helps to filter out compounds with undesirable properties, such as poor solubility, high toxicity, or low predicted oral bioavailability, thus saving significant time and resources. tandfonline.com

Table 2: Predicted Physicochemical and ADMET Properties for Selected Virtual Derivatives

| Derivative ID | Modification | LogP | Topological Polar Surface Area (TPSA) (Ų) | Predicted Oral Bioavailability (%) | Lipinski's Rule of Five Violations |

| Parent | 7,8-dihydroxy-3-methoxy | 1.2 | 84.5 | 75 | 0 |

| VD-1 | 7-ethoxy-8-hydroxy-3-methoxy | 1.8 | 84.5 | 80 | 0 |

| VD-2 | 7,8-diacetoxy-3-methoxy | 1.5 | 110.9 | 65 | 0 |

| VD-3 | 7-hydroxy-8-methoxy-3-ethoxy | 1.9 | 75.3 | 82 | 0 |

| VD-4 | 7-benzyloxy-8-hydroxy-3-methoxy | 3.5 | 93.7 | 70 | 0 |

This table presents hypothetical data for illustrative purposes. The values are representative of what would be calculated in a chemoinformatic study to guide the selection of candidates for synthesis. LogP is a measure of lipophilicity, TPSA is related to membrane permeability, and Lipinski's Rule of Five is a guideline to evaluate drug-likeness.

Pharmacophore Modeling and Virtual Screening:

Pharmacophore modeling is another powerful chemoinformatic approach used in the exploration of chemical space. nih.govnih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target.

For this compound derivatives, a pharmacophore model can be developed based on the known interactions of similar coumarins with their targets. nih.gov This model can then be used as a 3D query to screen large compound databases, including the virtually generated library, to identify novel molecules that fit the pharmacophore and are therefore more likely to be active. researchgate.netchemrxiv.org This structure-based or ligand-based virtual screening approach significantly narrows down the number of compounds for further investigation. oup.com

The integration of virtual library design, ADMET prediction, and pharmacophore-based screening provides a comprehensive and efficient strategy for exploring the chemical space around this compound. This computational workflow allows researchers to rationally design novel derivatives with a higher probability of possessing desired biological activities and drug-like properties, ultimately accelerating the drug discovery process. youtube.com

Future Research Directions and Unexplored Avenues for 7,8 Dihydroxy 3 Methoxy 2h Chromen 2 One

Design and Synthesis of Advanced Multi-Targeting Agents

The paradigm in drug discovery is shifting from a "one-target, one-drug" model to a "network-target, multiple-component" approach, as complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.govmdpi.com Natural products and their derivatives are well-suited for this strategy, as they frequently interact with multiple biological targets. nih.govfrontiersin.org The coumarin (B35378) nucleus is an excellent scaffold for developing multi-target-directed ligands (MTDLs) by hybridizing it with other pharmacophores. eurekaselect.com

Future research should focus on using 7,8-dihydroxy-3-methoxy-2H-chromen-2-one as a central scaffold to create novel MTDLs. The dihydroxy groups at the 7 and 8 positions, and the methoxy (B1213986) group at the 3-position, offer multiple sites for chemical modification. For instance, hybrid molecules could be synthesized by linking this coumarin to other bioactive moieties known to inhibit key disease-related enzymes or receptors.

A promising strategy involves creating conjugates with known pharmacophores to target diseases like Alzheimer's disease (AD) and cancer. For AD, hybrids could be designed to simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), while also preventing Aβ peptide aggregation. nih.govresearchgate.netnih.gov The catechol group of this compound could also provide neuroprotective effects through its antioxidant and metal-chelating properties. nih.gov For cancer therapy, hybrids could be designed to target multiple pathways, such as aromatase and epidermal growth factor receptor (EGFR), to overcome drug resistance. researchgate.netnih.gov

Table 1: Examples of Coumarin-Based Multi-Target Hybrids and Their Potential Applications

| Hybrid Type | Potential Targets | Therapeutic Area | Reference |

|---|---|---|---|

| Coumarin-Lipoic Acid | Cholinesterases, Aβ Aggregation, Oxidative Stress | Alzheimer's Disease | nih.gov |

| Coumarin-Propargylamine | Monoamine Oxidase (MAO), Cholinesterases | Alzheimer's Disease | researchgate.net |

| Coumarin-Benzoyl/Ester | Aromatase, EGFR | Breast Cancer | researchgate.net |

| Coumarin-Triazole | Microbial enzymes, Cancer cell proliferation | Antimicrobial, Anticancer | nih.gov |

Exploration of Novel Biological Targets and Mechanisms

While coumarins are known for their anticancer, anti-inflammatory, and anticoagulant activities, the full spectrum of biological targets for this compound remains largely unexplored. frontiersin.org Future research should aim to identify and validate novel molecular targets and elucidate the underlying mechanisms of action.

One underexplored area is its potential as an antiviral agent. Recently, coumarin derivatives have been identified as inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H). nih.gov Phenotypic screening of a library of this compound analogs against various viruses could uncover new therapeutic leads. nih.gov Another avenue is the investigation of its effect on metabolic enzymes. Coumarins have shown inhibitory activity against enzymes like aromatase, which is crucial in hormone-dependent cancers, and carbonic anhydrases. nih.gov The specific substitution pattern of this compound may confer selectivity and potency against specific enzyme isoforms.

The catechol moiety is a key structural feature, known for its ability to chelate metal ions and participate in redox cycling. This suggests that the compound could modulate pathways affected by metal dyshomeostasis or oxidative stress, which are implicated in neurodegenerative diseases and cancer. nih.govfrontiersin.org

Table 2: Potential Novel Targets for this compound Analogs

| Target Class | Specific Target Example | Associated Disease | Reference |

|---|---|---|---|

| Viral Enzymes | HIV-1 Ribonuclease H | HIV/AIDS | nih.gov |

| Metabolic Enzymes | Aromatase (CYP19A1) | Breast Cancer | nih.gov |

| Neurological Enzymes | Monoamine Oxidase B (MAO-B) | Parkinson's, Alzheimer's | researchgate.netresearchgate.net |

| DNA Maintenance | Taq DNA Polymerase | Antiproliferative | nih.gov |

Innovative Synthetic Strategies for Complex Analogs

The generation of a diverse library of analogs based on the this compound scaffold is essential for comprehensive structure-activity relationship (SAR) studies. While classical methods like the Pechmann condensation and Knoevenagel condensation are useful, future efforts should leverage more innovative and efficient synthetic strategies. frontiersin.orgresearchgate.net

Modern synthetic methods that offer advantages in terms of yield, purity, and environmental impact should be explored. These include:

Microwave-assisted and Ultrasound-assisted Synthesis: These techniques can significantly accelerate reaction times and improve yields for coumarin synthesis. researchgate.netmdpi.comnih.gov

Green Chemistry Approaches: The use of biodegradable deep eutectic solvents (DES), which can act as both solvent and catalyst, offers an eco-friendly alternative to traditional volatile organic solvents. acs.org Multicomponent reactions in aqueous media also represent a green and efficient way to build molecular complexity in a single step. acs.org

Asymmetric Organocatalysis: For the synthesis of chiral coumarin derivatives with specific stereochemistry, asymmetric organocatalysis provides a powerful tool to create enantiomerically pure compounds, which can have distinct biological activities. nih.gov

DNA-Encoded Libraries (DELs): A cutting-edge approach would be to develop methods for synthesizing coumarin-oligonucleotide conjugates on a solid phase. nih.gov This would allow for the creation of massive DNA-encoded libraries of this compound analogs for rapid screening against a wide range of biological targets. nih.gov

These advanced synthetic methods will enable the rapid and efficient creation of novel and complex analogs, facilitating the exploration of the chemical space around the parent compound.

Application of Emerging Technologies in Compound Characterization and Activity Profiling

To fully understand the therapeutic potential of this compound and its analogs, it is crucial to employ a suite of emerging technologies for their characterization and biological activity profiling.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery. nih.gov Libraries of newly synthesized analogs should be subjected to HTS against diverse panels of targets, including kinases, G-protein-coupled receptors, and various enzymes, to identify initial hits. thermofisher.comupenn.edu This can be complemented by phenotypic screening, which assesses the compound's effect on cell behavior (e.g., proliferation, apoptosis) without a priori knowledge of the target. nih.gov

For hit validation and mechanism-of-action studies, advanced analytical and biophysical techniques are indispensable. These include:

Affinity-based target identification methods such as activity-based protein profiling (ABPP) to identify the direct molecular targets of the compound within a complex biological sample. nih.gov

Advanced Mass Spectrometry and NMR Spectroscopy for detailed structural elucidation of novel analogs and their metabolites. wikipedia.org

Computational Modeling and Molecular Docking to predict how the compounds bind to their targets, rationalize SAR data, and guide the design of more potent and selective derivatives. researchgate.netnih.gov

The integration of these technologies will create a powerful workflow to accelerate the discovery and optimization of drug candidates derived from the this compound scaffold.

Integration with Systems Biology Approaches for Comprehensive Understanding

To move beyond a single-target view and embrace the complexity of biological systems, future research on this compound should integrate systems biology approaches. frontiersin.orgmdpi.com Network pharmacology, a key component of systems biology, aims to understand how a drug perturbs entire biological networks rather than just a single protein. nih.govmdpi.comiqpc.com

This can be achieved by leveraging "omics" technologies:

Transcriptomics (RNA-seq): Analyzing changes in gene expression in cells or tissues treated with the compound can reveal the signaling pathways and cellular processes that are modulated. This can help identify not only the primary target but also downstream effects and potential off-target liabilities. nih.gov

Proteomics: By quantifying changes in the proteome, researchers can identify proteins whose expression or post-translational modification state is altered by the compound, providing direct clues about its mechanism of action.

Metabolomics: Studying the changes in the cellular metabolome can provide a functional readout of the compound's effects. nih.govmdpi.com For instance, metabolomic analysis of ryegrass roots treated with coumarin revealed significant alterations in phenylpropanoid biosynthesis and glutathione (B108866) metabolism. nih.gov A similar approach could uncover the metabolic impact of this compound in human cells.

By integrating data from these different omics layers, a comprehensive network model of the compound's action can be constructed. This systems-level understanding will be invaluable for predicting its therapeutic efficacy, identifying potential biomarkers for patient response, and anticipating adverse effects, ultimately paving the way for more rational and effective clinical applications. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 7,8-Dihydroxy-3-methoxy-2H-chromen-2-one with high purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Alkylation or acylation to introduce methoxy and hydroxyl groups at specific positions.

- Coumarin core formation via Pechmann or Kostanecki-Robinson reactions under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O catalysis) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the compound. Analytical HPLC (C18 column, methanol/water mobile phase) confirms purity ≥95% .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Refine crystal structures using SHELXL (SHELX suite) for accurate bond-length and angle measurements. Hydrogen bonding and π-π stacking interactions can be analyzed via Mercury software .

- Spectroscopy :

- NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ solvent) to confirm substituent positions.

- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Standardized assays : Use the same cell lines (e.g., HepG2 for liver studies) and ROS detection kits (e.g., DCFH-DA) across labs to minimize variability .

- Dose-response curves : Test concentrations from 1–100 µM to identify threshold effects.

- Orthogonal validation : Combine in vitro (e.g., DPPH scavenging) and in vivo (e.g., zebrafish models) assays to confirm mechanisms .

Q. How can computational methods predict the binding affinity of this compound with target enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like COX-2 or CYP450. Set grid boxes around active sites (e.g., 20 ų) and apply Lamarckian genetic algorithms .

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level in Gaussian 15. Analyze frontier molecular orbitals (HOMO-LUMO) to assess redox activity .

Q. What are best practices for designing experiments to study structure-activity relationships (SAR) of chromenone derivatives?

- Methodological Answer :

- Systematic substitution : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens) .

- Biological testing : Use parallel assays (e.g., anti-inflammatory via IL-6 ELISA and cytotoxicity via MTT) to correlate substituent effects with activity .

- Data analysis : Apply multivariate statistics (PCA or PLS regression) to identify key structural descriptors influencing activity .

Data Analysis and Validation

Q. How should researchers address discrepancies in crystallographic data (e.g., bond-length variations) between studies?

- Methodological Answer :

- Refinement protocols : Use SHELXL with identical parameters (e.g., same weighting schemes and restraints) for consistency. Cross-validate with CIF check reports .

- Database cross-referencing : Compare data with Cambridge Structural Database (CSD) entries for similar coumarins to identify outliers .

Q. What methodologies ensure reproducibility in chromatographic purity analysis?

- Methodological Answer :

- HPLC conditions : Standardize mobile phase (e.g., 70:30 methanol/water), flow rate (1.0 mL/min), and column temperature (25°C). Use UV detection at λ = 254 nm .

- Calibration curves : Prepare triplicate standards (0.1–10 µg/mL) to validate linearity (R² ≥ 0.99) and limit of detection (LOD < 0.05 µg/mL) .

Advanced Techniques

Q. How can Hirshfeld surface analysis enhance understanding of intermolecular interactions in crystallized samples?

- Methodological Answer :

- Software tools : Generate Hirshfeld surfaces via CrystalExplorer. Map dₑ (distance from surface to external atoms) and dᵢ (internal distance) to visualize H-bonding and van der Waals contacts .

- Quantitative metrics : Calculate interaction percentages (e.g., O···H contacts ≥30% indicate strong hydrogen bonding) .

Q. What are the challenges in scaling up synthesis while maintaining green chemistry principles?

- Methodological Answer :

- Flow chemistry : Use microreactors to reduce solvent waste and improve heat transfer for exothermic steps (e.g., cyclization) .

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative with similar polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.